1,4-Bis(chloromethyl)-2,5-dimethoxybenzene
Overview
Description
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups and two methoxy groups attached to the benzene ring
Preparation Methods
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of 2,5-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or tin(IV) chloride . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often use continuous flow reactors to ensure consistent product quality and higher yields.
Chemical Reactions Analysis
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene depends on the specific reaction or application. In substitution reactions, the chloromethyl groups act as electrophiles, reacting with nucleophiles to form new bonds. In oxidation reactions, the methoxy groups can stabilize intermediate species, facilitating the formation of quinones or other oxidized products .
Comparison with Similar Compounds
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene can be compared to other similar compounds such as:
1,4-Bis(chloromethyl)benzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, which can affect its reactivity and applications.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Features a biphenyl structure, offering different steric and electronic properties.
The presence of methoxy groups in this compound enhances its reactivity and makes it a more versatile intermediate in organic synthesis.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical properties, reactivity, and versatility make it a valuable compound for the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2,5-dimethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWDCJVDLHSNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063166 | |
Record name | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3752-97-4 | |
Record name | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3752-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(chloromethyl)-2,5-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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